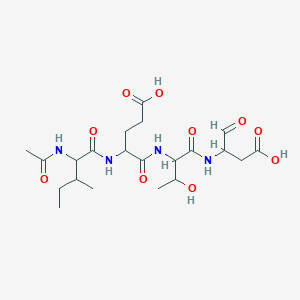

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ac-Ile-Glu-Thr-Asp-aldehído (pseudoácido) es un aldehído peptídico que corresponde a uno de los sitios de escisión del precursor inactivo de la caspasa-3 de 32 kD. Este compuesto es conocido por su papel en la inhibición de la formación de la subunidad p17 e induce la acumulación del precursor de 32 kD . Se utiliza comúnmente en la investigación bioquímica, particularmente en estudios relacionados con la apoptosis y la actividad de la caspasa.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Ac-Ile-Glu-Thr-Asp-aldehído (pseudoácido) generalmente implica la síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. El paso final implica la desprotección del grupo aldehído para producir el compuesto deseado .

Métodos de producción industrial

La producción industrial de Ac-Ile-Glu-Thr-Asp-aldehído (pseudoácido) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean a menudo para asegurar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos, como la cromatografía líquida de alta resolución (HPLC) para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

Ac-Ile-Glu-Thr-Asp-aldehído (pseudoácido) principalmente experimenta reacciones típicas de los aldehídos peptídicos. Estas incluyen:

Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico.

Reducción: El grupo aldehído se puede reducir a un alcohol primario.

Sustitución: El grupo aldehído puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas e hidrazinas pueden reaccionar con el grupo aldehído.

Productos principales

Oxidación: Produce el ácido carboxílico correspondiente.

Reducción: Produce el alcohol primario correspondiente.

Sustitución: Produce varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Ac-Ile-Glu-Thr-Asp-aldehído (pseudoácido) se utiliza ampliamente en la investigación científica, particularmente en los siguientes campos:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de los aldehídos peptídicos.

Biología: Se emplea en la investigación de la apoptosis para inhibir la actividad de la caspasa y estudiar los mecanismos de muerte celular.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades que involucran apoptosis desregulada.

Industria: Se utiliza en el desarrollo de ensayos bioquímicos y herramientas de diagnóstico.

Mecanismo De Acción

Ac-Ile-Glu-Thr-Asp-aldehído (pseudoácido) ejerce sus efectos inhibiendo la actividad de la caspasa. Se une al sitio activo de las caspasas, evitando la escisión de sus sustratos. Esta inhibición conduce a la acumulación de precursores de caspasa inactivos y bloquea las vías de señalización apoptótica. Los objetivos moleculares incluyen la caspasa-3 y otras caspasas relacionadas involucradas en las vías intrínsecas y extrínsecas de la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

Ac-Ile-Glu-Thr-Asp-pNA: Un sustrato para la caspasa-8 que se escinde enzimáticamente para liberar p-nitroanilina.

Ac-Ile-Glu-Thr-Asp-AFC: Un sustrato fluorogénico para la caspasa-8, que libera un compuesto fluorescente al escindirse.

Unicidad

Ac-Ile-Glu-Thr-Asp-aldehído (pseudoácido) es único debido a su actividad inhibitoria específica contra la caspasa-3 y su papel en la investigación de la apoptosis. A diferencia de otros compuestos similares, inhibe directamente la actividad de la caspasa en lugar de servir como un sustrato para reacciones enzimáticas .

Propiedades

IUPAC Name |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)

![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)

![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)

![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)

![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)